molecular formula C12H17N3O3 B11155845 N-(5-methyl-1,2-oxazol-3-yl)-5-oxo-1-propylpyrrolidine-3-carboxamide

N-(5-methyl-1,2-oxazol-3-yl)-5-oxo-1-propylpyrrolidine-3-carboxamide

Cat. No.: B11155845
M. Wt: 251.28 g/mol
InChI Key: CTYPJLWTLXXDFI-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-5-oxo-1-propylpyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring, an oxazole ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-5-oxo-1-propylpyrrolidine-3-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the oxazole ring, followed by the formation of the pyrrolidine ring

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-5-oxo-1-propylpyrrolidine-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its properties.

    Reduction: Reduction reactions can be used to modify the oxazole or pyrrolidine rings.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-5-oxo-1-propylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-5-oxo-1-propylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(5-methyl-1,2-oxazol-3-yl)-5-oxo-1-propylpyrrolidine-3-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H17N3O3

Molecular Weight

251.28 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-5-oxo-1-propylpyrrolidine-3-carboxamide

InChI

InChI=1S/C12H17N3O3/c1-3-4-15-7-9(6-11(15)16)12(17)13-10-5-8(2)18-14-10/h5,9H,3-4,6-7H2,1-2H3,(H,13,14,17)

InChI Key

CTYPJLWTLXXDFI-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC(CC1=O)C(=O)NC2=NOC(=C2)C

Origin of Product

United States

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